![molecular formula C16H11ClFN3O2 B4183975 3-(2-chloro-6-fluorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide](/img/structure/B4183975.png)
3-(2-chloro-6-fluorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide
説明
3-(2-chloro-6-fluorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide, commonly known as CPI-455, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. CPI-455 belongs to the class of isoxazolecarboxamide compounds, which have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
CPI-455 inhibits the activity of PARP by binding to its catalytic domain. PARP plays a crucial role in DNA repair by catalyzing the transfer of ADP-ribose units to target proteins. Inhibition of PARP activity leads to the accumulation of DNA damage, which ultimately results in cell death. CPI-455 has been shown to be a potent and selective inhibitor of PARP, with an IC50 value of 0.23 μM.
Biochemical and Physiological Effects:
CPI-455 has been shown to have significant biochemical and physiological effects. In preclinical studies, CPI-455 has been found to inhibit the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. CPI-455 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, CPI-455 has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
実験室実験の利点と制限
CPI-455 has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, which makes it an ideal tool for studying the role of PARP in various biological processes. CPI-455 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, CPI-455 has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety have not been fully established. In addition, CPI-455 has a relatively short half-life, which may limit its efficacy in some applications.
将来の方向性
There are several future directions for research on CPI-455. One potential application of CPI-455 is in the treatment of cancer. CPI-455 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Further studies are needed to determine the safety and efficacy of CPI-455 in clinical trials. Another potential application of CPI-455 is in the treatment of inflammatory diseases. CPI-455 has been shown to have anti-inflammatory properties, and further studies are needed to determine its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to determine the long-term safety and toxicity of CPI-455 in vivo.
科学的研究の応用
CPI-455 has been extensively studied for its potential use as a therapeutic agent in various diseases. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. CPI-455 has been found to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. Inhibition of PARP activity has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c1-9-13(16(22)20-12-7-2-3-8-19-12)15(21-23-9)14-10(17)5-4-6-11(14)18/h2-8H,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPESALBBIHGFPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。